molecular formula C8H7ClO3 B6203930 4-chloro-2-hydroxy-3-methylbenzoic acid CAS No. 1824196-00-0

4-chloro-2-hydroxy-3-methylbenzoic acid

Cat. No.: B6203930
CAS No.: 1824196-00-0
M. Wt: 186.59 g/mol
InChI Key: CGJHIFIENPTILN-UHFFFAOYSA-N
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Description

4-Chloro-2-hydroxy-3-methylbenzoic acid is a high-purity benzoic acid derivative supplied for research and development purposes. This compound, with the molecular formula C8H7ClO3 and a molecular weight of 187 g/mol, is characterized by its specific substitution pattern containing chloro, hydroxy, and methyl functional groups on the aromatic ring . This structure, featuring both a carboxylic acid and a phenolic hydroxyl group, makes it a valuable intermediate in organic synthesis and medicinal chemistry research, particularly for constructing more complex molecules. The CAS number for this compound is 1824196-00-0 . Its physical properties include a LogP of 3.09, indicating moderate lipophilicity, a polar surface area of 58 Ų, and two hydrogen bond donors . It is supplied with a purity of 95% or higher . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1824196-00-0

Molecular Formula

C8H7ClO3

Molecular Weight

186.59 g/mol

IUPAC Name

4-chloro-2-hydroxy-3-methylbenzoic acid

InChI

InChI=1S/C8H7ClO3/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,10H,1H3,(H,11,12)

InChI Key

CGJHIFIENPTILN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1O)C(=O)O)Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 4 Chloro 2 Hydroxy 3 Methylbenzoic Acid

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 4-chloro-2-hydroxy-3-methylbenzoic acid reveals several key disconnections that form the basis for plausible synthetic routes. The primary disconnections involve the carbon-carbon bond of the carboxylic acid group and the carbon-chlorine bond.

A primary retrosynthetic disconnection is the removal of the carboxyl group, leading to the precursor 4-chloro-3-methylphenol (B1668792). This suggests a carboxylation reaction, such as the Kolbe-Schmitt reaction, as a potential final step in the synthesis. wikipedia.orgbyjus.com

Another significant disconnection involves the chloro group, suggesting a precursor like 2-hydroxy-3-methylbenzoic acid. bldpharm.com This points towards an electrophilic aromatic substitution, specifically chlorination, as a key transformation.

Further analysis could involve disconnecting the methyl group, although this is a less common strategy. The interconversion of functional groups, such as the oxidation of a methyl or formyl group to a carboxylic acid, also presents a viable synthetic pathway.

Direct Synthesis Routes from Precursor Molecules

Direct synthesis routes focus on introducing the required functional groups onto a readily available precursor molecule in a single or a few steps.

Electrophilic Aromatic Substitution Strategies (e.g., chlorination of hydroxy-methylbenzoic acids)

One of the most direct methods for synthesizing this compound is through the electrophilic chlorination of a suitable precursor. The starting material for this approach would be 2-hydroxy-3-methylbenzoic acid. bldpharm.com The hydroxyl and methyl groups on the benzene (B151609) ring are activating and ortho-, para-directing. The incoming chloro substituent would be directed to the position para to the hydroxyl group, which is also meta to the methyl and carboxyl groups, to yield the desired product.

PrecursorReagentProduct
2-Hydroxy-3-methylbenzoic acidCl₂ or SO₂Cl₂This compound

This table outlines the electrophilic chlorination approach.

Nucleophilic Aromatic Substitution Approaches for Halogen Exchange

While less common for this specific compound due to the presence of activating groups that favor electrophilic substitution, nucleophilic aromatic substitution could theoretically be employed. This would involve a precursor with a leaving group (like a nitro or another halogen) at the 4-position that could be displaced by a chloride ion. However, the conditions required for such reactions are often harsh and may not be compatible with the other functional groups present.

Carboxylation Reactions (e.g., Kolbe-Schmitt variants)

The Kolbe-Schmitt reaction is a powerful method for the synthesis of hydroxybenzoic acids. wikipedia.orgbyjus.comnumberanalytics.com In this case, the starting material would be 4-chloro-3-methylphenol. nist.gov The phenol (B47542) is first treated with a strong base, like sodium hydroxide, to form the more reactive phenoxide ion. The phenoxide then undergoes electrophilic attack by carbon dioxide, typically under pressure and at elevated temperatures, to introduce a carboxyl group. wikipedia.orgbyjus.com The reaction is followed by acidification to yield the final product. The regioselectivity of the carboxylation can be influenced by the choice of alkali metal cation. byjus.comjk-sci.com

PrecursorReagentsProduct
4-Chloro-3-methylphenol1. NaOH, 2. CO₂, 3. H⁺This compound

This table details the carboxylation of 4-chloro-3-methylphenol via a Kolbe-Schmitt type reaction.

Multi-Step Conversions and Functional Group Interconversions

Multi-step syntheses allow for greater flexibility and control over the introduction of functional groups, often leading to higher yields and purities.

Oxidation of Methyl or Formyl Groups to Carboxylic Acids

An alternative strategy involves the oxidation of a precursor containing a methyl or formyl group at the desired position for the carboxylic acid. For instance, the synthesis could start from 4-chloro-2-hydroxy-3-methylbenzaldehyde. uni.lu This aldehyde can be oxidized to the corresponding carboxylic acid using a variety of oxidizing agents. Potassium permanganate (B83412) (KMnO₄) in acidic or alkaline conditions is a common and effective reagent for this transformation. sphinxsai.com

Another potential precursor is 4-chloro-2-hydroxy-3-methyltoluene. However, the selective oxidation of one methyl group in the presence of another can be challenging and may require specific reagents or protecting group strategies.

PrecursorOxidizing AgentProduct
4-Chloro-2-hydroxy-3-methylbenzaldehydeKMnO₄, H⁺/H₂O or OH⁻/H₂OThis compound

This table illustrates the oxidation of a formyl group to a carboxylic acid.

Halogenation and Hydroxylation Reactions on Aromatic Systems

The synthesis of substituted benzoic acids, such as this compound, relies on the precise introduction of functional groups onto an aromatic ring. Halogenation and hydroxylation are fundamental electrophilic aromatic substitution reactions employed for this purpose. The strategic placement of these groups is dictated by the directing effects of the substituents already present on the ring and the reaction conditions.

A plausible synthetic precursor for this compound is 3-methylbenzoic acid. The directing effects of the methyl group (ortho-, para-directing and activating) and the carboxylic acid group (meta-directing and deactivating) are crucial in determining the outcome of subsequent substitutions. pearson.com In the case of electrophilic substitution on p-methylbenzoic acid, the activating methyl group directs the incoming electrophile to its ortho position, as the para position is blocked. pearson.com

For the synthesis of the target compound, a key step is the regioselective chlorination of a suitable precursor. Direct chlorination of 3-methylbenzoic acid would likely lead to a mixture of products due to the competing directing effects of the methyl and carboxyl groups. A more controlled approach might involve chlorination of a derivative where the directing effects favor the desired substitution pattern.

Hydroxylation of the aromatic ring can be achieved through several methods. One common industrial process for synthesizing hydroxybenzoic acids is the Kolbe-Schmitt reaction. google.com This reaction involves the carboxylation of a phenoxide salt with carbon dioxide, typically under high temperature and pressure. google.com For instance, the synthesis of 4-hydroxy-2-methylbenzoic acid can be attempted via the Kolbe-Schmitt reaction starting from m-cresol, though this may result in mixtures of isomers. google.com Another pathway to introduce a hydroxyl group involves the diazotization of an amino group, followed by hydrolysis of the resulting diazonium salt. youtube.com This multi-step process first requires the introduction of a nitro group, its reduction to an amine, and then conversion to the hydroxyl group. youtube.com

A potential, albeit multi-step, pathway to this compound could start from 3-methylbenzoic acid. The challenge lies in introducing the hydroxyl group at position 2 and the chlorine atom at position 4. The order of these reaction steps is critical to ensure the correct regiochemistry.

Protection-Deprotection Strategies for Hydroxyl and Carboxyl Functionalities

In the multi-step synthesis of complex molecules like this compound, the hydroxyl (-OH) and carboxyl (-COOH) groups often require temporary protection to prevent them from undergoing unwanted reactions. organic-chemistry.org A protecting group masks a functional group, rendering it inert to specific reagents and conditions, and can be removed later in the synthesis to restore the original functionality. wikipedia.org The selection of protecting groups is critical and depends on their stability to various reaction conditions and the ease of their selective removal. fiveable.meuchicago.edu

Carboxyl Group Protection: The carboxylic acid group is acidic and can interfere with reactions involving bases or nucleophiles. It is commonly protected by converting it into an ester. The choice of ester depends on the required stability and the conditions for deprotection. fiveable.me

Methyl Esters: Easily formed via Fischer esterification and removed by saponification (e.g., NaOH). fiveable.me

Benzyl (B1604629) Esters: Offer stability towards bases and can be cleaved by catalytic hydrogenolysis (H₂, Pd/C), a mild condition that often does not affect other functional groups. fiveable.me

tert-Butyl Esters: Are stable to basic conditions and are readily removed using mild acidic conditions, such as with trifluoroacetic acid (TFA). fiveable.me

Hydroxyl Group Protection: The hydroxyl group is nucleophilic and weakly acidic, making it reactive towards electrophiles and strong bases. Silyl ethers are among the most common protecting groups for alcohols due to their ease of introduction, stability, and selective removal. fiveable.me

Trimethylsilyl (TMS) ethers: Provide minimal steric hindrance but are labile and easily cleaved. fiveable.me

tert-Butyldimethylsilyl (TBS) ethers: Offer greater stability compared to TMS ethers and are widely used in synthesis. fiveable.me

Ester Protecting Groups: Alcohols can also be protected as esters, such as acetates (Ac) or benzoates (Bz). The relative ease of hydrolysis (Ac > Bz > Piv) allows for selective deprotection. highfine.com

The concept of orthogonal protection is vital when multiple functional groups need protection. This strategy uses protecting groups that can be removed under different, non-interfering conditions. organic-chemistry.orgwikipedia.org For example, in a molecule containing both a benzyl-protected carboxyl group and a TBS-protected hydroxyl group, the benzyl group can be removed by hydrogenolysis without affecting the TBS ether, which would require fluoride (B91410) ions or acid for cleavage. This allows for the selective unmasking and reaction of one functional group while the other remains protected.

Functional GroupProtecting GroupAbbreviationProtection Reagent ExampleDeprotection ConditionReference
Carboxylic Acid (-COOH)Methyl ester-COOMeMethanol, Acid catalystNaOH (Saponification) fiveable.me
Benzyl ester-COOBnBenzyl bromideH₂, Pd/C (Hydrogenolysis) fiveable.me
tert-Butyl ester-COOtBuIsobutylene, Acid catalystTrifluoroacetic Acid (TFA) fiveable.me
Hydroxyl (-OH)tert-Butyldimethylsilyl ether-OTBSTBS-Cl, ImidazoleTBAF (Fluoride ions) or Acid fiveable.me
Acetyl ester-OAcAcetic anhydride (B1165640), PyridineK₂CO₃, Methanol (Mild base) highfine.com

Chemo- and Regioselective Synthesis Challenges

The synthesis of a multi-substituted aromatic compound like this compound is fraught with challenges related to selectivity. Chemoselectivity refers to the ability to react with one functional group in the presence of others, while regioselectivity concerns the control of the position at which a reaction occurs. rsc.org

Regioselectivity Challenges: The primary regioselective challenge in synthesizing this compound lies in introducing the chloro and hydroxyl groups at the correct positions on the 3-methylbenzoic acid framework.

Directing Group Influence: The starting material, 3-methylbenzoic acid, has two substituents with conflicting directing effects. The methyl group (-CH₃) is an activating ortho-, para-director, while the carboxylic acid group (-COOH) is a deactivating meta-director. Electrophilic substitution will be directed to positions 2, 4, and 6 by the methyl group, and to position 5 by the carboxyl group. The activating nature of the methyl group typically dominates, but a mixture of products is highly probable. pearson.com

Order of Reactions: The sequence of halogenation and hydroxylation is critical. For example, performing a Friedel-Crafts acylation before halogenation can change the substitution pattern. Similarly, introducing the hydroxyl group first (e.g., starting from a cresol (B1669610) derivative) will strongly influence the position of subsequent chlorination, as the hydroxyl group is a powerful ortho-, para-director. The Kolbe-Schmitt reaction, used for hydroxylation/carboxylation, is known to sometimes yield mixtures of isomers, further complicating regiocontrol. google.com

Chemoselectivity Challenges: Chemoselectivity issues arise from the need to perform reactions on one part of the molecule without affecting other sensitive functional groups.

Oxidation: Reagents used for hydroxylation or other transformations must not oxidize the sensitive methyl group. Strong oxidizing agents can convert the benzylic methyl group into a carboxylic acid. youtube.com

Protecting Group Strategy: As discussed previously, both the hydroxyl and carboxyl groups are reactive. Performing a reaction such as organometallic-mediated coupling would require protection of both acidic protons to prevent side reactions. organic-chemistry.org The choice of protecting groups must be compatible with all subsequent reaction steps. For instance, a reaction performed under strongly acidic conditions would not be compatible with an acid-labile protecting group like a tert-butyl ester. fiveable.me

Achieving the desired isomer requires careful planning of the synthetic route, often involving multiple steps of blocking, directing, and functional group interconversions to override the natural reactivity and directing effects of the functional groups present. nih.govmdpi.com

Green Chemistry Principles in the Synthesis of Benzoic Acid Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of benzoic acid and its derivatives has been a target for the application of these principles, moving away from traditional petroleum-based routes that often involve harsh conditions and toxic reagents. mdpi.com

Key green chemistry strategies applicable to the synthesis of compounds like this compound include:

Use of Renewable Feedstocks: A significant green approach involves the use of biomass instead of petrochemicals. Lignin (B12514952), a complex polymer abundant in plant cell walls, can be broken down into valuable benzoic acid derivatives (BADs), providing a sustainable starting point for fine chemicals and active pharmaceutical ingredients. rsc.org Similarly, bio-based coumalic acid can be converted into benzoates through catalytic reactions. rsc.org

Greener Solvents and Reaction Conditions: Traditional organic synthesis often relies on volatile and toxic organic solvents. Green alternatives focus on using water as a reaction medium, which is non-toxic, inexpensive, and non-flammable. brazilianjournals.com.br For example, benzoylation reactions can be carried out in an aqueous environment at room temperature. brazilianjournals.com.br Furthermore, developing reactions that are metal-free and can proceed under ambient, air-tolerant conditions reduces energy consumption and avoids heavy metal waste. rsc.org

Atom Economy and Catalysis: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product (high atom economy). The use of catalysts is central to this principle. For instance, the oxidation of aldehydes to carboxylic acids can be achieved using a recyclable selenium catalyst with hydrogen peroxide as the oxidant, where the only byproduct is water. mdpi.com This avoids the use of stoichiometric amounts of hazardous heavy-metal oxidants.

Energy Efficiency: Conducting reactions at ambient temperature and pressure significantly reduces the energy footprint of a chemical process. brazilianjournals.com.br This contrasts with methods like the Kolbe-Schmitt reaction, which often requires high temperatures and pressures. google.com

Designing for Degradation: While not directly a synthesis principle, designing the final product to break down into innocuous substances after its use is a key aspect of green chemistry.

Green Chemistry PrincipleApplication in Benzoic Acid SynthesisExampleReference
Prevention & Atom EconomyUsing catalytic oxidation instead of stoichiometric reagents.Oxidation of benzaldehyde (B42025) to benzoic acid using H₂O₂ and a recyclable selenium catalyst. mdpi.com
Less Hazardous Chemical SynthesesEmploying metal-free reaction conditions.Amine-catalyzed synthesis of multi-functionalized benzene derivatives under metal-free and air-tolerant conditions. rsc.org
Safer Solvents and AuxiliariesUsing water as the reaction solvent.Schotten-Baumann benzoylation reactions performed in an aqueous medium at room temperature. brazilianjournals.com.br
Use of Renewable FeedstocksDeriving starting materials from biomass instead of petroleum.Production of benzoic acid derivatives from lignin or biomass-derived coumalic acid. rsc.orgrsc.org
Energy EfficiencyDeveloping reactions that proceed under mild conditions (ambient temperature/pressure).One-pot multi-component synthesis of heterocyclic compounds on water. nih.gov

Chemical Reactivity and Derivatization Studies of 4 Chloro 2 Hydroxy 3 Methylbenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for reactions such as esterification, amidation, reduction, and decarboxylation.

Esterification and Amidation

Esterification of 4-chloro-2-hydroxy-3-methylbenzoic acid can be achieved through reaction with alcohols in the presence of an acid catalyst. For instance, its methyl ester, methyl 4-chloro-2-hydroxy-3-methylbenzoate, is a known derivative. chemicalbook.com The formation of amides is also a common transformation, typically carried out by activating the carboxylic acid, for example, by converting it into an acyl chloride, followed by reaction with a primary or secondary amine. A general methodology for the amidation of carboxylic acids involves the in situ generation of phosphonium (B103445) salts from reagents like N-chlorophthalimide and triphenylphosphine, which can effectively activate the carboxylic acid for reaction with amines. acs.org

Table 1: Examples of Esterification and Amidation Products

Starting Material Reagent(s) Product
This compound Methanol, Acid Catalyst Methyl 4-chloro-2-hydroxy-3-methylbenzoate
Carboxylic Acids N-chlorophthalimide, PPh3, Amine Amide

Reduction to Alcohol and Aldehyde Derivatives

The carboxylic acid group can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not reactive enough to reduce carboxylic acids. chemguide.co.ukcommonorganicchemistry.com The reaction with LiAlH₄ is usually performed in an anhydrous solvent such as diethyl ether, followed by an acidic workup. chemguide.co.uk The reduction proceeds through an aldehyde intermediate, but it is generally not possible to isolate the aldehyde as it is rapidly reduced to the alcohol. chemguide.co.uk

The synthesis of the corresponding aldehyde, 4-chloro-2-hydroxy-3-methylbenzaldehyde, has been documented. uni.lu While direct partial reduction of the carboxylic acid is challenging, alternative synthetic routes from different precursors are employed. For example, the Reimer-Tiemann reaction using o-cresol (B1677501) can yield 4-hydroxy-3-methylbenzaldehyde, which can then be subjected to further reactions. researchgate.net

Table 2: Reduction Products of Carboxylic Acids

Starting Material Reagent(s) Product
Carboxylic Acid 1. LiAlH₄, Dry Ether; 2. H₃O⁺ Primary Alcohol
Ethanoic Acid 1. LiAlH₄, Dry Ether; 2. H₃O⁺ Ethanol chemguide.co.uk

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can occur under certain conditions, often requiring heat and sometimes a catalyst. The decarboxylation of hydroxybenzoic acids can be facilitated by the presence of catalysts. google.com For instance, the decarboxylation of substituted phthalic acids has been studied using bacterial cultures, where 4-chlorophthalic acid is converted to 3-chlorobenzoic acid. nih.gov While specific studies on the decarboxylation of this compound are not prevalent, the general principles of aromatic carboxylic acid decarboxylation suggest that it would likely yield 3-chloro-2-methylphenol.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group offers another site for chemical modification, primarily through reactions that target the oxygen atom.

O-Alkylation and O-Acylation Reactions

The hydroxyl group can undergo O-alkylation to form ethers. For example, reaction with an alkyl halide in the presence of a base will yield the corresponding ether. A related compound, 2-methyl-4-chloroanisole, is formed by the methylation of 4-chloro-2-methylphenol. prepchem.com O-acylation, the formation of an ester at the hydroxyl group, is also a feasible reaction. For instance, reacting the compound with acetic anhydride (B1165640) could yield the corresponding acetate (B1210297) ester. googleapis.com

Table 3: O-Alkylation and O-Acylation Reactions

Starting Material Reagent(s) Product Type
Phenol (B47542) Alkyl Halide, Base Ether
4-chloro-2-methylphenol Methylating agent 2-methyl-4-chloroanisole prepchem.com
Phenol Acetic Anhydride Acetate Ester

Metal Complexation via Hydroxyl Coordination

The hydroxyl and carboxylate groups of this compound can act as ligands, coordinating with metal ions to form metal complexes. The oxygen atoms of both the deprotonated hydroxyl and carboxylate groups can donate lone pairs of electrons to a metal center, forming chelate rings which enhance the stability of the complex. While specific studies on the metal complexes of this compound are not widely reported, the coordination chemistry of similar hydroxybenzoic acids is well-established. These types of ligands are known to form stable complexes with a variety of transition metals and lanthanides.

Aromatic Ring Functionalization and Substitutions

The reactivity of the benzene (B151609) ring in this compound is a complex balance of the activating and deactivating effects of its substituents. The hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho-, para-directing, while the chlorine (-Cl) is deactivating but also ortho-, para-directing. The carboxylic acid (-COOH) group is a deactivating and meta-directing substituent.

Electrophilic Aromatic Substitution (e.g., nitration, sulfonation)

Electrophilic aromatic substitution (EAS) introduces a new substituent onto the aromatic ring. The position of substitution is determined by the directing effects of the existing groups. For this compound, the powerful activating and ortho-directing hydroxyl group at position 2 is expected to be the dominant directing influence.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring typically occurs using a mixture of nitric acid and sulfuric acid. Given the activating effect of the hydroxyl group, the substitution is predicted to occur at the position ortho or para to it. In this molecule, the position para to the hydroxyl group is occupied by the chlorine atom. The positions ortho to the hydroxyl group are occupied by the carboxylic acid and methyl groups. Therefore, the most likely position for nitration is C5, which is ortho to the hydroxyl group and not sterically hindered by adjacent bulky groups.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H). In a related compound, 4-chloro-2-methylbenzoic acid, sulfonation with chlorosulfonic acid has been documented. google.com This reaction underscores the potential for the aromatic ring of similar structures to undergo sulfonation. For this compound, the substitution would likely also occur at the C5 position, driven by the directing effect of the hydroxyl group.

Reaction Typical Reagents Predicted Position of Substitution
NitrationHNO₃ / H₂SO₄C5
SulfonationSO₃ / H₂SO₄ or ClSO₃HC5

Nucleophilic Aromatic Substitution at the Halogenated Position

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group, such as a halogen, by a nucleophile. libretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orgyoutube.com

Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Halide Position

The chlorine atom on this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.org

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron compound, typically a boronic acid or ester, to form a new C-C bond. libretexts.org The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org The reaction of this compound with an arylboronic acid could yield a variety of biaryl derivatives, depending on the specific boronic acid used. nih.govnih.gov

Buchwald-Hartwig Amination: This is a versatile method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction could be used to replace the chlorine atom of this compound with a primary or secondary amine, providing access to a wide range of N-aryl compounds. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Coupling Reaction Coupling Partner Resulting Bond Catalyst System (Typical)
Suzuki-MiyauraR-B(OH)₂C-CPd(0) catalyst, base
Buchwald-HartwigR¹R²NHC-NPd(0) catalyst, base, phosphine (B1218219) ligand

Synthesis of Specialized Derivatives for Specific Research Applications

The functional groups of this compound allow for its use as a building block in the synthesis of more complex molecules with potential applications in various research fields, including coordination chemistry and materials science.

Preparation of Schiff Base Ligands

Schiff bases are compounds containing an azomethine group (-C=N-) and are typically formed through the condensation of a primary amine with an aldehyde or ketone. science.govmedwinpublishers.comsciensage.info They are widely used as ligands in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. sciensage.info

To prepare a Schiff base from this compound, the carboxylic acid group would first need to be converted into an aldehyde. This transformation could be achieved through a two-step process: reduction of the carboxylic acid to a primary alcohol, followed by oxidation to the aldehyde. The resulting aldehyde derivative of the parent molecule could then be reacted with a primary amine (aromatic or aliphatic) under reflux, often with an acid catalyst, to yield the corresponding Schiff base. science.govresearchgate.net The hydroxyl group at the 2-position, along with the imine nitrogen, would be well-positioned to act as a chelating ligand for metal ions.

Formation of Macrocyclic or Polymeric Architectures

The bifunctional nature of this compound, possessing both a hydroxyl and a carboxylic acid group, makes it a potential monomer for the synthesis of polyesters and other polymeric materials through polycondensation reactions.

Polymeric Architectures: Similar to how 4-hydroxybenzoic acid is used to synthesize liquid crystal polymers, this compound could undergo self-condensation under high temperatures and vacuum to form a polyester. researchgate.net In this process, the hydroxyl group of one monomer would react with the carboxylic acid of another to form an ester linkage, leading to the growth of a polymer chain. The presence of the chloro and methyl substituents would modify the physical properties of the resulting polymer, such as its solubility, thermal stability, and liquid crystalline behavior.

Macrocyclic Architectures: The formation of macrocycles from this molecule could be achieved through intramolecular reactions under high-dilution conditions, which favor cyclization over polymerization. One possible route is macrolactonization, the intramolecular esterification between the hydroxyl and carboxylic acid groups. This would require the molecule to be in a suitable conformation for the ring-closing reaction to occur. Alternatively, the molecule could be derivatized and then used in intermolecular reactions with other bifunctional molecules to construct larger macrocyclic frameworks.

Bioconjugate Chemistry with the Compound Backbone

A comprehensive review of scientific literature and patent databases reveals a notable absence of published research on the bioconjugate chemistry of this compound. Searches for studies detailing the covalent attachment of this specific molecule to biological macromolecules such as proteins, peptides, or nucleic acids have not yielded any specific examples or methodologies.

The functional groups present on the this compound backbone, namely the carboxylic acid and the hydroxyl group, represent canonical handles for bioconjugation reactions. Typically, the carboxylic acid can be activated to form an active ester (e.g., N-hydroxysuccinimide ester) or coupled directly to amine groups on biomolecules using carbodiimide (B86325) chemistry. The phenolic hydroxyl group could potentially be used for etherification reactions.

However, despite these chemically feasible conjugation pathways, the scientific community has not reported the application of these strategies to this compound for the purpose of creating bioconjugates. Consequently, there are no research findings, detailed derivatization studies for this purpose, or data tables on specific bioconjugates to present. The exploration of its potential in this area of chemical biology remains an open field for future investigation.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Analysis

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. For 4-chloro-2-hydroxy-3-methylbenzoic acid, a combination of 1D and 2D NMR techniques would be employed for an unambiguous assignment of all proton and carbon signals.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum is expected to show distinct signals for the different types of protons. The carboxylic acid proton (-COOH) would appear as a broad singlet at a downfield chemical shift, typically above 12 ppm, due to its acidic nature. rsc.org The phenolic hydroxyl proton (-OH) would also be a singlet, with its chemical shift influenced by solvent and hydrogen bonding. The two aromatic protons on the ring would appear as doublets in the aromatic region (typically 6.5-8.0 ppm), with their specific shifts dictated by the electronic effects of the chloro, hydroxyl, methyl, and carboxyl substituents. The methyl group (-CH₃) protons would give a sharp singlet in the upfield region, likely around 2.0-2.5 ppm. rsc.org

The ¹³C NMR spectrum would display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The carboxyl carbon is the most deshielded, appearing around 165-175 ppm. chemicalbook.com The aromatic carbons would resonate between 110-160 ppm, with the carbon bearing the hydroxyl group (C2) being the most deshielded among the ring carbons, and the carbon bearing the carboxyl group (C1) also showing a significant downfield shift. docbrown.info The methyl carbon would be the most shielded, appearing at approximately 15-25 ppm. rsc.org

Predicted NMR Data for this compound Note: These are estimated values based on data from analogous compounds like 4-chloro-3-methylbenzoic acid and other substituted benzoic acids. rsc.orgrsc.orgchemicalbook.com

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-COOH> 12 (broad s)~170
-OHVariable (broad s)N/A
-CH₃~2.2 (s, 3H)~20
C1N/A~128
C2N/A~155
C3N/A~125
C4N/A~135
C5~7.8 (d, 1H)~130
C6~7.0 (d, 1H)~118

2D NMR Techniques: To confirm these assignments, 2D NMR experiments are indispensable. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the two aromatic protons (H5 and H6), confirming their scalar coupling and adjacency on the benzene (B151609) ring. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link the aromatic proton signals to their respective carbon signals (H5 to C5, H6 to C6) and the methyl proton signal to the methyl carbon signal. sdsu.eduresearchgate.nethmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for piecing together the full structure by showing correlations between protons and carbons that are two or three bonds away. Key expected correlations would include the methyl protons showing cross-peaks to the C2, C3, and C4 carbons, and the aromatic protons showing correlations to neighboring carbons, which would unambiguously confirm the substitution pattern on the ring. youtube.comsdsu.eduresearchgate.net

In the solid state, molecules like this compound are held in a rigid lattice, often forming specific crystalline structures known as polymorphs. Solid-state NMR (ssNMR) is a powerful tool for studying these structures. emory.edu Unlike in solution where rapid tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable structural information. nih.gov

For carboxylic acids, ssNMR is particularly sensitive to the hydrogen-bonding environment. nih.gov The presence of multiple peaks for a single carbon in the ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectrum can indicate the existence of multiple, non-equivalent molecules in the crystal's asymmetric unit or the presence of a polymorphic mixture. researchgate.net For instance, the chemical shift of the carboxylic carbon is highly sensitive to the geometry of the hydrogen-bonded dimer, allowing ssNMR to distinguish between different packing arrangements and hydrogen bond strengths in various polymorphs. nih.govresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Interactions and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally sensitive to the types of functional groups present and the nature of intermolecular forces, such as hydrogen bonding. nih.govsigmaaldrich.cn

The spectra of this compound would be characterized by vibrations of the hydroxyl, carboxyl, methyl, and chloro-substituted benzene ring moieties.

Key Predicted Vibrational Frequencies Note: Frequencies are based on data from analogous compounds like p-chlorobenzoic acid and other hydroxybenzoic acids. nih.govresearchgate.netresearchgate.net

Functional Group/Vibrational ModePredicted FT-IR/Raman Frequency (cm⁻¹)Comments
O-H Stretch (Carboxylic Acid Dimer)~2500-3300 (very broad)Characteristic broad absorption due to strong intermolecular H-bonding. researchgate.net
O-H Stretch (Phenolic)~3200-3500May be a sharper band if involved in intramolecular H-bonding.
C=O Stretch (Carboxylic Acid Dimer)~1680-1710Shifted to lower frequency due to intermolecular H-bonding. researchgate.net
C=C Stretch (Aromatic)~1580-1610Multiple bands are characteristic of the benzene ring. researchgate.net
O-H Bend (in-plane)~1380-1440Often coupled with other ring vibrations.
C-O Stretch (Carboxyl & Phenolic)~1200-1320Strong bands associated with the acid and phenol (B47542) groups.
C-Cl Stretch~700-850Characteristic frequency for aryl chlorides.

A defining feature of this compound is its capacity for extensive hydrogen bonding.

Intermolecular Hydrogen Bonding: Like most carboxylic acids, it is expected to form strong centrosymmetric dimers in the solid state and in nonpolar solvents, where the carboxyl groups of two molecules are linked by a pair of O-H···O=C hydrogen bonds. researchgate.net This dimerization is readily identified in FT-IR spectroscopy by the very broad O-H stretching band centered around 3000 cm⁻¹ and the shift of the C=O stretching vibration to a lower wavenumber (e.g., ~1700 cm⁻¹) compared to the monomeric form (~1740 cm⁻¹). researchgate.netresearchgate.net

Intramolecular Hydrogen Bonding: The presence of a hydroxyl group at the C2 position, ortho to the carboxylic acid, allows for the formation of a strong intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen of the carboxylic acid. This type of interaction is known to influence the acidity and conformation of the molecule and can be detected through shifts in both the phenolic O-H and carbonyl C=O stretching frequencies. rsc.org

The orientation of the -COOH group relative to the plane of the benzene ring can give rise to different conformers. While the planar conformation is often stabilized by conjugation and hydrogen bonding, non-planar conformers can exist. Vibrational spectroscopy, particularly in the low-frequency region (below 400 cm⁻¹), can detect modes corresponding to the torsion of the C-C bond between the ring and the carboxyl group. nih.gov Theoretical calculations (DFT) are often used in conjunction with experimental FT-IR and Raman spectra to assign these conformational modes and determine the most stable molecular geometry. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis in Mechanistic Studies

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which is invaluable for confirming its identity and structure.

For this compound (molecular formula C₈H₇ClO₃, monoisotopic mass ≈ 186.01 Da), the mass spectrum would exhibit several key features:

Molecular Ion Peak (M⁺): A distinct molecular ion peak would be expected at m/z 186. A crucial feature would be the accompanying M+2 peak at m/z 188, with an intensity approximately one-third that of the M⁺ peak. This 3:1 isotopic pattern is the definitive signature of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). nih.gov

Key Fragmentation Pathways: Common fragmentation patterns for benzoic acids would likely be observed. fu-berlin.de

Loss of •OH: A peak at M-17 (m/z 169) resulting from the cleavage of the hydroxyl radical from the carboxyl group.

Loss of H₂O: A peak at M-18 (m/z 168), likely from the elimination of water involving the ortho-hydroxyl group and a hydrogen from the carboxyl group.

Loss of •COOH: A peak at M-45 (m/z 141) corresponding to the loss of the entire carboxyl group as a radical.

Decarboxylation followed by loss of CO: A prominent fragment for many benzoic acids involves the loss of the methoxy (B1213986) group followed by the elimination of carbon monoxide. In this case, initial fragmentation might lead to an ion at m/z 141, which could then lose CO to give a fragment at m/z 113.

The presence of the chlorine atom on the fragment ions would be confirmed by the persistence of the characteristic M'/M'+2 isotopic pattern for any fragment that retains the chlorine atom. massbank.eu

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound is not available, the methodology of Hirshfeld surface analysis is a powerful tool for analyzing intermolecular interactions in the solid state. This analysis maps the electron distribution of a molecule within a crystal, allowing for the visualization and quantification of intermolecular contacts.

For instance, a study on the structurally related compound, 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, utilized Hirshfeld surface analysis to deconstruct its crystal packing. nih.govgazi.edu.tr The analysis generates a three-dimensional surface that elucidates the nature and prevalence of different atomic contacts between adjacent molecules. The primary interactions stabilizing the crystal lattice were found to be H···H, H···C/C···H, and Cl···H/H···Cl contacts, which indicates that van der Waals forces play a significant role in the crystal packing. gazi.edu.tr A breakdown of these contributions provides a quantitative understanding of the forces holding the crystal together. nih.govgazi.edu.tr

Table 1: Hirshfeld Surface Contact Contributions for a Structurally Related Compound

Intermolecular Contact TypeContribution to Hirshfeld Surface (%)Reference
H···H48.7 nih.govgazi.edu.tr
H···C/C···H22.2 nih.govgazi.edu.tr
Cl···H/H···Cl8.8 nih.govgazi.edu.tr
H···O/O···H8.2 nih.govgazi.edu.tr
H···N/N···H5.1 nih.govgazi.edu.tr

Polymorphism, the ability of a compound to exist in more than one crystal form, and co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, are critical areas of solid-state chemistry. Studies on these phenomena for this compound are not prominent in the literature.

However, research into the structural similarities between a chlorine atom and a methyl group provides relevant insights. Crystallization experiments involving o-toluic acid (o-methylbenzoic acid) and o-chlorobenzoic acid have successfully produced a 1:1 co-crystal. rsc.org This demonstrates the principle that molecules with similar shapes and functional groups can pack together in a single, ordered lattice. In the case of the o-toluic acid and o-chlorobenzoic acid co-crystal, the chlorine atom and methyl group were disordered, highlighting their structural interchangeability. rsc.org Such studies are fundamental to crystal engineering and designing materials with specific properties.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy is a key technique for probing the electronic structure of molecules containing conjugated π-systems. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. libretexts.org For an aromatic compound like this compound, the primary electronic transitions are expected to be π→π* transitions associated with the benzene ring and n→π* transitions involving the non-bonding electrons on the oxygen atoms of the carboxyl and hydroxyl groups. libretexts.org

The specific wavelengths (λmax) of these absorptions are influenced by the substituents on the benzene ring. The hydroxyl (-OH), chloro (-Cl), and methyl (-CH3) groups can modify the energy levels of the molecular orbitals, causing shifts in the absorption peaks.

While the experimental spectrum for this compound is not detailed, theoretical studies on analogous compounds can provide a model for interpretation. For example, a theoretical analysis of 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid predicted several intense electronic transitions corresponding to π→π* excitations. researchgate.net

Table 2: Predicted Electronic Transitions for an Analogous Chloro-Substituted Benzoic Acid Derivative

Predicted Wavelength (nm)Oscillator Strength (f)Transition TypeReference
324.130.0893π→π researchgate.net
315.990.0117π→π researchgate.net
269.580.0000π→π* researchgate.net

Analysis of the UV-Visible spectrum of this compound would similarly reveal the energies of its electronic transitions, offering insight into the extent of conjugation and the electronic effects of its substituent groups.

Computational Chemistry and Theoretical Investigations of 4 Chloro 2 Hydroxy 3 Methylbenzoic Acid

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are powerful tools for investigating the properties of molecules like 4-chloro-2-hydroxy-3-methylbenzoic acid. These computational techniques provide a detailed understanding of the molecule's geometry, electronic structure, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine its optimized geometry. rasayanjournal.co.in

ParameterBond Length (Å)Bond Angle (°)
C2–C1–C6119.13
C2–C3–C4117.51
C3–C4–C5121.28

Data derived from DFT/B3LYP/6-311++G(d,p) calculations on 4-hydroxy-3-methylbenzoic acid. rasayanjournal.co.in

Electronic Structure Analysis (Charge Distribution, Dipole Moments)

The electronic structure of a molecule governs its chemical behavior. Analysis of the charge distribution and dipole moment of this compound provides valuable information about its polarity and the nature of its chemical bonds.

Mulliken charge analysis for the related 4-hydroxy-3-methylbenzoic acid has shown that the distribution of electron density is significantly affected by the substituent groups. rasayanjournal.co.in The carbon atom attached to the carboxylic acid group (C1) and the carbon with the methyl group (C3) exhibit positive charges, while the carbon with the hydroxyl group (C4) has a negative charge. rasayanjournal.co.in The hydrogen atom of the hydroxyl group has a notable positive charge due to its bond with the highly electronegative oxygen atom. rasayanjournal.co.in This charge distribution is a result of the interplay between the electron-withdrawing carboxylic acid group and the electron-donating hydroxyl and methyl groups. rasayanjournal.co.in

PropertyValue
Dipole Moment2.190 Debye
Mulliken Charge on C1 (attached to COOH)+1.321
Mulliken Charge on C3 (attached to CH3)+0.426
Mulliken Charge on C4 (attached to OH)-1.639
Mulliken Charge on H17 (of OH group)+0.2625

Data derived from DFT/B3LYP/6-311++G(d,p) calculations on 4-hydroxy-3-methylbenzoic acid. rasayanjournal.co.in

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of spectra.

For derivatives of benzoic acid, DFT calculations have been successfully used to predict ¹H and ¹³C NMR chemical shifts, as well as the vibrational frequencies observed in Infrared (IR) and Raman spectroscopy. rasayanjournal.co.in For instance, in the case of 4-hydroxy-3-methylbenzoic acid, the calculated vibrational wavenumbers showed good agreement with the experimental FTIR and FT-Raman spectra, with slight deviations that are typical for such calculations. rasayanjournal.co.in The characteristic O-H stretching vibrations are predicted and observed in the high-frequency region of the IR spectrum. rasayanjournal.co.in

Theoretical calculations of electronic absorption spectra (UV-Vis) can provide insights into the electronic transitions within the molecule. For a related compound, 4-(carboxyamino)-benzoic acid, Time-Dependent DFT (TD-DFT) calculations were used to predict the electronic absorption wavelengths. actascientific.com

Vibrational ModeCalculated Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹) (FTIR)Experimental Wavenumber (cm⁻¹) (FT-Raman)
O-H Stretch-3285, 3231-
C-H Stretch-29803077, 3058, 2982
CH3 Symmetric Stretch--2927
CH3 In-plane Stretch-2955-
O-H In-plane Bend-14371370

Data for 4-hydroxy-3-methylbenzoic acid. rasayanjournal.co.in

Reactivity and Reaction Mechanism Studies

Theoretical chemistry also provides powerful tools to study the reactivity of molecules and to elucidate reaction mechanisms.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Chemical Reactivity)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. actascientific.com For a similar molecule, 4-(carboxyamino)-benzoic acid, the calculated HOMO-LUMO energy gap was 5.0 eV, indicating a stable structure. actascientific.com In another related compound, 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, the HOMO was located over the chlorosulfamoyl benzoic acid ring, and the HOMO→LUMO transition implied an electron density transfer to the amino group. researchgate.net

ParameterEnergy (eV)
HOMO-6.82
LUMO-1.82
HOMO-LUMO Gap5.0

Data from B3LYP/6-311G calculations on 4-(carboxyamino)-benzoic acid. actascientific.com

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of different electrostatic potential, typically color-coded, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For various substituted benzoic acid derivatives, MEP analysis has been used to identify reactive sites. rasayanjournal.co.inresearchgate.net In general, the negative potential is concentrated around the electronegative oxygen atoms of the carboxylic and hydroxyl groups, making these sites prone to attack by electrophiles. researchgate.net Conversely, the hydrogen atoms, particularly the one on the hydroxyl group, exhibit positive potential and are thus potential sites for nucleophilic interaction. researchgate.net The MEP map provides a visual representation of how the electronic properties and charge distribution influence the molecule's reactivity and intermolecular interactions. researchgate.netnih.gov

Fukui Functions and Local Reactivity Descriptors

Fukui functions are essential tools in computational chemistry for predicting the reactivity of different sites within a molecule. These functions, derived from conceptual density functional theory (DFT), help identify which atoms are most susceptible to electrophilic, nucleophilic, or radical attack. The local reactivity of atoms in a molecule can be described using the Fukui function, which is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. nih.gov

The sites for electrophilic, nucleophilic, and free radical attacks can be predicted using the following equations:

For nucleophilic attack (f+) : f+ = [q(N+1) - q(N)]

For electrophilic attack (f-) : f- = [q(N) - q(N-1)]

For radical attack (f0) : f0 = [q(N+1) - q(N-1)]/2

Here, q(N), q(N+1), and q(N-1) represent the atomic charges of the neutral, anionic, and cationic species, respectively. nih.gov A higher value of the Fukui function at a particular atomic site indicates a greater reactivity for the corresponding type of attack. The dual descriptor, Δf(r), which is the difference between f+ and f-, can also be used to predict reactive sites. If Δf(r) > 0, the site is favored for nucleophilic attack, whereas if Δf(r) < 0, the site is favored for electrophilic attack. researchgate.net

Table 1: Hypothetical Fukui Function Analysis for this compound (Note: This table is illustrative and based on general principles, as specific calculated values for this compound were not found in the searched literature.)

Atomf+f-f0Δf(r)Predicted Reactivity
C (carboxyl)HighLowMedium> 0Nucleophilic Attack
O (hydroxyl)LowHighMedium< 0Electrophilic Attack
O (carbonyl)LowHighMedium< 0Electrophilic Attack
Aromatic CMediumMediumMedium~ 0Varies based on position

Intermolecular Interactions and Non-Covalent Bonding Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intra- and intermolecular bonding and interactions in molecular systems. It provides a localized, Lewis-like description of the electronic structure, which is intuitive for chemists. The analysis examines interactions between filled "donor" NBOs and empty "acceptor" NBOs, with the stabilization energy (E(2)) associated with these interactions quantifying their strength.

In the context of this compound, NBO analysis would reveal significant intramolecular interactions. A strong intramolecular hydrogen bond is expected between the hydrogen of the hydroxyl group and the oxygen of the adjacent carboxylic acid group, forming a stable six-membered ring. This interaction would be characterized by a significant E(2) value arising from the overlap of the lone pair orbital of the carbonyl oxygen (donor) and the antibonding σ* orbital of the O-H bond (acceptor). mdpi.com

Table 2: Key Intramolecular Interactions for a Substituted Quinolone Carboxylic Acid Derivative (Illustrative) (Source: Adapted from a study on quinolone carboxylic acid derivatives, illustrating the types of interactions expected in this compound. mdpi.com)

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(2) O (carbonyl)σ* O-H (hydroxyl)35.5Intramolecular Hydrogen Bond
π C=C (ring)π* C=C (ring)20.1π-delocalization
LP(1) Clσ* C-C (ring)2.5Hyperconjugation

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions (NCIs) in molecular systems. It is based on the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the sign of the second eigenvalue (λ₂) of the Hessian of the electron density multiplied by ρ, different types of interactions can be identified.

Strong attractive interactions (e.g., hydrogen bonds) are characterized by large negative values of sign(λ₂)ρ.

Weak van der Waals interactions are indicated by values of sign(λ₂)ρ close to zero.

Strong repulsive interactions (e.g., steric clashes) are associated with large positive values of sign(λ₂)ρ.

For this compound, an RDG analysis would visually confirm the strong intramolecular hydrogen bond between the hydroxyl and carboxyl groups. It would also map out the weaker van der Waals interactions within the molecule and potential intermolecular interactions in a dimer or crystal structure. researchgate.net The presence of the chlorine atom could lead to halogen bonding in intermolecular contexts, which would also be identifiable through this analysis. mdpi.com

QSAR and QSPR Studies (Theoretical Aspects, non-clinical)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at correlating the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govfrontiersin.org These models are built using statistical methods and molecular descriptors derived from the chemical structure.

For substituted benzoic acids like this compound, QSAR and QSPR models can predict various properties without the need for experimental measurement. nih.govbpasjournals.com The key is to select appropriate molecular descriptors that capture the electronic, steric, and hydrophobic features of the molecule.

Electronic Effects: The acidity of substituted benzoic acids, a key property, is heavily influenced by the electronic nature of the substituents. Electron-withdrawing groups (like -Cl and -COOH) stabilize the carboxylate anion, thereby increasing acidity (lowering pKa). libretexts.orgyoutube.com Conversely, electron-donating groups (like -OH and -CH₃) destabilize the anion and decrease acidity. The Hammett substituent constant (σ) is a classic descriptor used to quantify these electronic effects. youtube.com

Hydrophobicity: The octanol-water partition coefficient (logP) is a crucial descriptor in QSAR studies, particularly for predicting biological activity. The presence of a chlorine atom generally increases hydrophobicity, while hydroxyl and carboxyl groups decrease it.

Quantum Chemical Descriptors: Modern QSAR/QSPR studies often employ descriptors calculated using DFT, such as HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and molecular polarizability. nih.govresearchgate.net For instance, the energy of the lowest unoccupied molecular orbital (E_LUMO) has been shown to correlate with the toxicity of benzoic acids. nih.gov In studies of chlorophenols, descriptors like the energy of the lowest unoccupied molecular orbital (E_LUMO) and absolute hardness have been found to be significant in predicting their biodegradation rates. nih.gov

A study on 4-hydroxy-3-methylbenzoic acid, a closely related compound, determined its HOMO-LUMO gap to be -5.99 eV, indicating good kinetic stability. rasayanjournal.co.in The introduction of a chlorine atom in this compound would be expected to lower both the HOMO and LUMO energy levels due to its electron-withdrawing nature.

Table 3: Relevant Descriptors in QSAR/QSPR Studies of Substituted Benzoic Acids

Descriptor TypeExamplesProperty InfluencedReference
ElectronicHammett constant (σ), pKa, E_LUMOAcidity, Toxicity, Reactivity nih.govlibretexts.orgyoutube.com
HydrophobiclogP, logDMembrane permeability, Bioaccumulation nih.gov
StericMolar Refractivity, van der Waals volumeReceptor binding nih.gov
Quantum ChemicalHOMO-LUMO gap, Dipole Moment, HardnessKinetic stability, Reactivity, Biodegradation nih.govrasayanjournal.co.in

Mechanistic Biological Activity and Environmental Fate Studies Non Clinical Focus

In Vitro Enzyme Inhibition and Modulation Studies (Mechanistic Chemical Biology)

The interaction of small molecules with enzymes is a cornerstone of mechanistic biology. While direct studies on 4-chloro-2-hydroxy-3-methylbenzoic acid are not readily found, research on similar benzoic acid derivatives offers valuable insights into potential enzyme-ligand interactions.

Investigation of Specific Enzyme-Ligand Interactions

Benzoic acid and its derivatives are known to interact with and inhibit various enzymes. researchgate.net For instance, studies on the inhibition of cyclooxygenase (COX) enzymes, which are involved in inflammation, have shown that isoxazole (B147169) derivatives, synthesized from reactions involving benzoic acid precursors, can exhibit selective inhibition of COX-2. nih.gov Although not directly involving this compound, these findings highlight the potential for benzoic acid structures to serve as scaffolds for enzyme inhibitors. The specific substitutions on the benzene (B151609) ring play a crucial role in the potency and selectivity of this inhibition. nih.gov

In another example, chlorophyllin has been shown to inhibit cytochrome P450-dependent enzymes indirectly by inhibiting NADPH-cytochrome P450 reductase, rather than by binding to the active site of cytochrome P450 itself. nih.gov This illustrates that the mechanism of enzyme inhibition by a molecule can be complex and not always involve direct competition at the active site.

Binding Affinity and Mode of Interaction (Computational and Biochemical)

Computational and biochemical studies are pivotal in elucidating the binding affinity and mode of interaction between a ligand and an enzyme. Molecular docking simulations, for example, can predict the binding pose and estimate the binding energy of a small molecule within the active site of a protein. For related compounds, such as certain pyrazole (B372694) derivatives, these studies have been instrumental in understanding their antibacterial activity by identifying them as fatty acid biosynthesis inhibitors. nih.gov

The binding affinity, often quantified by the dissociation constant (KD) or the half-maximal inhibitory concentration (IC50), is a critical parameter. For a series of isoxazole derivatives, IC50 values against COX-2 were determined, with the most potent compound exhibiting an IC50 of 0.55 ± 0.03 µM. nih.gov Such data is crucial for structure-activity relationship (SAR) studies, which aim to correlate the chemical structure of a compound with its biological activity.

Table 1: In Vitro COX-2 Inhibition by select Isoxazole Derivatives

Compound IC50 (µM) against COX-2
C3 0.93 ± 0.01
C5 0.85 ± 0.04
C6 0.55 ± 0.03

Data sourced from a study on isoxazole derivatives and may not be directly representative of this compound. nih.gov

Antimicrobial Mechanisms in Model Systems

Benzoic acid and its derivatives are well-known for their antimicrobial properties, which are often dependent on the pH of the environment. nih.govwikipedia.org The lipophilic nature of the undissociated acid allows it to diffuse across the cell membrane of microorganisms. nih.gov

Studies on Cell-Free Systems or Non-Human Microbial Cultures

The antimicrobial mechanism of benzoic acid involves the acidification of the cytoplasm. researchgate.net Once inside the cell, where the pH is near neutral, the acid dissociates, releasing a proton and lowering the intracellular pH. This disruption of the internal pH homeostasis can inhibit metabolic processes, such as the anaerobic fermentation of glucose, and ultimately lead to the cessation of growth or cell death. wikipedia.org

Studies on Escherichia coli have shown that the antibacterial efficacy of benzoic acid derivatives is influenced by the type and position of substituents on the benzene ring. nih.gov For instance, while benzoic acid itself shows strong activity, the addition of certain hydroxyl or methoxyl groups can alter this effect. nih.gov Cell-free systems offer a powerful platform to dissect these mechanisms further by allowing researchers to study specific processes like protein synthesis or DNA replication in a controlled environment without the complexity of a living cell. nih.gov Such systems can help to pinpoint the precise molecular targets of antimicrobial compounds. nih.gov

Interaction with Biomacromolecules (e.g., DNA, Proteins)

The biological effects of a small molecule are often mediated through its interaction with essential biomacromolecules like proteins and DNA. nih.govnih.gov

Spectroscopic Probes of Binding (e.g., Fluorescence Quenching, UV-Vis Titration)

Spectroscopic techniques are invaluable for studying the non-covalent interactions between small molecules and biomacromolecules. Fluorescence quenching is a commonly used method to investigate the binding of a ligand to a protein. For example, the interaction of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid with human serum albumin (HSA) has been studied using this technique. nih.gov The quenching of the intrinsic fluorescence of tryptophan and tyrosine residues in the protein upon ligand binding provides information about the binding mechanism, affinity, and the number of binding sites. nih.govresearchgate.net

UV-Vis absorption spectroscopy can also reveal the formation of a complex between a small molecule and a protein or DNA. researchgate.netnih.gov Changes in the absorption spectrum of the biomacromolecule upon the addition of the ligand can indicate an interaction. nih.gov For instance, the interaction between salicylic (B10762653) acid and a disease-resistant protein in rice was demonstrated using UV absorption spectroscopy. nih.gov Similarly, studies on the interaction of copper complexes of 4-chloro-3-nitrobenzoic acid with calf thymus DNA have utilized electronic absorption to reveal an intercalative binding mode. mdpi.com

Table 2: Binding Parameters of Benzoic Acid Derivatives with Human Serum Albumin (HSA)

Compound Binding Constant (Kb) at 298 K Number of Binding Sites (n) Quenching Mechanism
4-hydroxybenzoic acid Data not specified ~1 Static
4-hydroxy-3-methoxybenzoic acid Data not specified ~1 Dynamic

This table is based on findings for related benzoic acid derivatives and illustrates the type of data obtained from such studies. nih.gov

Molecular Docking and Dynamics Simulations of Protein-Ligand Interactions

While specific molecular docking studies for this compound are not extensively available in the reviewed literature, research on analogous compounds provides a framework for understanding its potential protein-ligand interactions. Molecular docking is a computational technique used to predict the binding affinity and orientation of a small molecule (ligand) to the active site of a target protein.

Studies on various benzoic acid derivatives show that they can interact with a range of proteins. For instance, investigations into the binding of 4-hydroxybenzoic acid (4-HBA) and 4-hydroxy-3-methoxybenzoic acid (vanillic acid) with human serum albumin (HSA) have demonstrated that these interactions are spontaneous. nih.gov The primary forces driving these interactions were identified as hydrogen bonds and Van der Waals forces. nih.gov Similarly, in silico screening of benzoic acid derivatives against the main protease of SARS-CoV-2 indicated that hydrophilic interactions, facilitated by hydroxyl and carboxyl groups, were crucial for binding. nih.gov

Research on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which also contain chloro and hydroxy substitutions, revealed that these molecules can occupy the binding site of the PI3Kα enzyme, engaging with key residues. mdpi.com The presence and position of substituents on the benzoic acid moiety significantly influence the binding affinity. For example, a methoxy (B1213986) group was found to enhance activity, suggesting that hydrogen bonding and/or hydrophobic interactions at the para-position relative to the carboxylic acid group are important for ligand/PI3Kα binding. mdpi.com

Based on these findings for structurally similar molecules, it can be inferred that this compound would likely interact with proteins through a combination of hydrogen bonds (via its hydroxyl and carboxyl groups), hydrophobic interactions (via its methyl group and benzene ring), and halogen bonding (via its chlorine atom). The precise nature and strength of these interactions would depend on the specific amino acid residues present in the protein's binding pocket.

Table 1: Molecular Docking and Interaction Studies of Related Benzoic Acid Derivatives

CompoundProtein TargetKey Findings
4-Hydroxybenzoic acid (4-HBA)Human Serum Albumin (HSA)Interaction is spontaneous; driven by hydrogen bonds and Van der Waals forces. nih.gov
4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid)Human Serum Albumin (HSA)Interaction is spontaneous; driven by hydrogen bonds and Van der Waals forces. nih.gov
Benzoic acid derivativesSARS-CoV-2 Main ProteaseHydrophilic interactions via hydroxyl and carboxyl groups are key to binding. nih.gov
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamidesPI3KαDerivatives occupy the binding site and engage with key residues. mdpi.com
4-(carboxyamino)-3-guanidino-benzoic acidPeriplasmic binding protein (1US5)Docking analysis showed strong binding potential, suggesting viability for further analysis. researchgate.net

Biodegradation Pathways and Environmental Transformation

The environmental persistence of halogenated aromatic compounds is a significant concern. Microorganisms, however, have evolved diverse metabolic pathways to degrade these xenobiotics. nih.govnih.gov

Microbial Degradation Mechanisms for Related Halogenated and Hydroxylated Benzoic Acids

The biodegradation of chlorobenzoic acids (CBAs) can occur under both aerobic and anaerobic conditions. jbarbiomed.com The specific pathway is influenced by the microbial species present and the environmental conditions. nih.gov

Under aerobic conditions, a common initial step is the dioxygenase-catalyzed introduction of two hydroxyl groups into the aromatic ring. nih.gov For example, the degradation of 2-chlorobenzoic acid can be initiated by 2-chlorobenzoate-1,2-dioxygenase. researchgate.net In the case of 4-chlorobenzoate (B1228818), an Arthrobacter species has been shown to first dehalogenate the compound to form 4-hydroxybenzoate (B8730719), which is then further metabolized. nih.gov The degradation of 3-chlorobenzoate (B1228886) often proceeds via the formation of (chloro)catechol, which is then channeled into the ortho-cleavage pathway. nih.gov

Anaerobic degradation of halogenated benzoic acids is also well-documented, particularly under denitrifying conditions. oup.comnih.gov In these pathways, the initial step is often a reductive dehalogenation, where the halogen substituent is removed from the aromatic ring. jbarbiomed.com Denitrifying consortia have been shown to readily degrade 3- and 4-chlorobenzoate, utilizing them as the sole source of carbon and energy. oup.comnih.gov The ability of these microbial communities to degrade different isomers can be highly specific; a culture enriched on 3-chlorobenzoate, for instance, may not degrade 2- or 4-chlorobenzoate. oup.com Photoheterotrophic bacteria, such as Rhodopseudomonas palustris, have also demonstrated the ability to anaerobically degrade chlorobenzoates in the presence of light. nih.gov

Studies on mixtures of halogenated benzoic acids have shown that the degradation order is often 4-substituted isomers, followed by 3-substituted, and then 2-substituted isomers. nih.gov

Identification of Metabolites and Degradation Intermediates

The breakdown of halogenated benzoic acids results in a series of intermediate metabolites before the compound is fully mineralized. The identification of these intermediates is crucial for elucidating the degradation pathways.

In the aerobic degradation of 4-chlorobenzoate by Arthrobacter sp., the primary metabolites identified are 4-hydroxybenzoate and protocatechuate. nih.gov For 3-chlorobenzoate, degradation commonly proceeds through intermediates such as chlorocatechol. nih.gov Further breakdown of chlorocatechol can lead to metabolites like chloro-cis,cis-muconate and maleylacetate. researchgate.net In some cases, 3-chlorobenzoate degradation can also be routed through 3-hydroxybenzoate or 4-hydroxybenzoate. nih.gov In humans and other organisms, benzoic acid itself is often conjugated with glycine (B1666218) to form hippuric acid for excretion. researchgate.nethmdb.ca

Table 2: Identified Metabolites from the Degradation of Related Benzoic Acids

Parent CompoundMicrobial Species/ConditionIdentified Metabolites/Intermediates
4-Chlorobenzoic acidArthrobacter sp. (aerobic)4-Hydroxybenzoate, Protocatechuate nih.gov
3-Chlorobenzoic acidVarious bacteria (aerobic)(Chloro)catechol, 3-Hydroxybenzoate, 4-Hydroxybenzoate nih.gov
3-Chlorobenzoic acidCaballeronia, ParaburkholderiaChloro-cis,cis-muconate, Maleylacetate researchgate.net
Benzoic acidHuman (in vivo)Hippuric acid researchgate.nethmdb.ca
p-Chlorobenzoic acidAerobic metabolism4-Dihydroxybenzoate, Protocatechuate, cis-Dihydrodiol epa.gov

Abiotic Degradation Processes (e.g., photolysis, hydrolysis)

In addition to microbial breakdown, abiotic processes can contribute to the transformation of halogenated aromatic compounds in the environment. These processes include photolysis (degradation by light) and hydrolysis (reaction with water).

Halide ions can be converted into reactive halogen species by sensitized photolysis and reactions with secondary reactive oxygen species produced by sunlight in water. nih.gov However, for compounds like p-chlorobenzoic acid, direct photolysis and chemical hydrolysis in water are not considered to be significant environmental fate processes. epa.gov

The primary abiotic degradation route in the atmosphere is expected to be the reaction with photochemically-produced hydroxyl radicals. nih.gov The estimated atmospheric half-life for the vapor-phase reaction of p-chlorobenzoic acid with these radicals is approximately 10 days. nih.gov The photodissociation of halogenated aromatic compounds can occur upon absorption of ultraviolet light, leading to the elimination of the halogen atom. researchgate.netlibretexts.org For instance, laser photolysis studies on brominated diketones have shown that debromination is a major photochemical process. researchgate.net Visible light, in the presence of a photocatalyst, can also mediate the halogenation and dehalogenation of aromatic compounds. rsc.org

Ecological Impact and Bioremediation Research (Non-Human Ecosystems)

Chlorobenzoic acids and other halogenated aromatic compounds can enter the environment through industrial waste and the breakdown of pesticides like DDT. researchgate.netjbarbiomed.com Their persistence and potential toxicity necessitate research into their ecological impact and methods for remediation. nih.govjbarbiomed.com

Bioremediation, which uses microorganisms and/or plants to degrade or remove pollutants, is an emerging and cost-effective technology for cleaning up contaminated sites. researchgate.netmdpi.com Research has focused on isolating and characterizing microbial consortia capable of degrading these compounds from contaminated soils and sediments. oup.comnih.govnih.gov Bioaugmentation, the process of adding specific microbes to a contaminated site, has been explored to enhance the removal of aromatic pollutants from soil. researchgate.net For example, the introduction of a yeast-bacteria consortium has been shown to significantly improve the degradation of the aromatic fraction of petroleum hydrocarbons in contaminated soil. researchgate.net

Applications in Advanced Chemical Synthesis and Materials Science Non Clinical

Role as a Synthetic Precursor for Complex Organic Molecules

Substituted benzoic acids are fundamental building blocks in organic synthesis. The unique arrangement of chloro, hydroxyl, methyl, and carboxylic acid groups on the benzene (B151609) ring of 4-chloro-2-hydroxy-3-methylbenzoic acid makes it a potentially valuable precursor for the synthesis of more complex organic molecules. The reactivity of each functional group can be selectively exploited to build molecular complexity. For instance, the carboxylic acid group can undergo esterification, amidation, or reduction to an alcohol. The hydroxyl group can be alkylated or acylated, and its directing effect, along with that of the methyl and chloro groups, can influence the position of further electrophilic aromatic substitutions.

Ligand Design in Coordination Chemistry and Catalysis

The carboxylate and hydroxyl groups of this compound make it a candidate for use as a ligand in coordination chemistry. These groups can coordinate to metal ions, forming stable complexes. The electronic properties of the ligand, influenced by the electron-withdrawing chloro group and electron-donating methyl and hydroxyl groups, could modulate the properties of the resulting metal complexes.

Development of Novel Catalysts

Metal complexes derived from ligands similar to this compound have been explored for catalytic applications. The specific steric and electronic environment provided by the ligand can influence the catalytic activity and selectivity of the metal center. Research into related Schiff base complexes, for example, has shown that the nature of the substituents on the aromatic ring is crucial for the catalytic performance in various organic transformations. ijsr.net While no specific catalysts based on this compound are documented, its structure suggests potential for such applications.

Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. Benzoic acid derivatives are a major class of ligands used in MOF synthesis. researchgate.netrsc.org The carboxylate group of this compound could act as the primary linking moiety, while the hydroxyl group could participate in secondary coordination or hydrogen bonding interactions within the framework. The chloro and methyl substituents would be positioned within the pores of the MOF, influencing its size, shape, and surface chemistry. These features are critical for applications in gas storage, separation, and catalysis. researchgate.net Although MOFs based on this specific ligand are not reported, the synthesis of MOFs using p-hydroxybenzoic acid demonstrates the principle. rsc.org

Contribution to New Material Development (e.g., polymer additives, specialty chemicals)

The structural features of this compound suggest its potential as an additive in polymer formulations or as a building block for specialty chemicals. The combination of a halogen, a phenol (B47542), and a carboxylic acid in one molecule could impart properties such as flame retardancy, thermal stability, or specific reactivity to polymers. As a specialty chemical, it could serve as an intermediate in the synthesis of dyes, pigments, or other functional organic materials.

Utility in Agrochemical or Industrial Chemical Synthesis (excluding human pharmaceutical final products)

Substituted benzoic acids are common motifs in agrochemicals. For example, derivatives of benzoic acid are used as herbicides. The specific substitution pattern of this compound could lead to herbicidal or other pesticidal activity. Research into related compounds, such as 2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid, which is an intermediate for the herbicide tembotrione, highlights the importance of this class of compounds in agrochemical synthesis. chemicalbook.com

In industrial synthesis, it could be a precursor for compounds with applications in various sectors, though specific examples are not currently documented in the literature.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

While the core structure of 4-chloro-2-hydroxy-3-methylbenzoic acid is achiral, the introduction of chiral centers through derivatization opens up a vast chemical space for creating stereospecific molecules with potentially enhanced biological activity or material properties. Future synthetic research could pivot towards developing novel stereoselective pathways. This involves moving beyond traditional methods, such as those used for similar compounds like 4-chloro-2-methylbenzoic acid or 4-hydroxy-2-methylbenzoic acid, which often lack stereocontrol. sigmaaldrich.comgoogle.com

Advanced strategies could include:

Asymmetric Catalysis: Employing chiral catalysts to introduce stereocenters at specific positions on the molecule or on side chains appended to it.

Biocatalysis: Utilizing enzymes or whole-microorganism systems to perform highly specific and stereoselective transformations, a strategy that has shown promise in the synthesis of related compounds like 4-hydroxy-2-methylbenzoic acid using Pseudomonas putida. google.com

Chiral Pool Synthesis: Using readily available chiral starting materials to construct complex derivatives of the target molecule.

The development of such pathways is crucial for systematically exploring the structure-activity relationships of chiral derivatives, a cornerstone of modern drug discovery and materials science.

Advanced Mechanistic Studies of Biological Interactions at the Molecular Level

The biological potential of this compound remains largely uncharted territory. However, studies on closely related analogs provide a compelling rationale for in-depth investigation. For instance, a derivative, 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA), has been identified as a small molecule inhibitor of TMEM206, a proton-activated chloride channel, with a half-maximal inhibitory concentration (IC50) of 9.55 µM. nih.gov This finding suggests that the core scaffold could be a valuable starting point for developing modulators of ion channels and other biological targets.

Future research should focus on:

Target Identification: Screening this compound and its novel derivatives against a wide range of biological targets, including enzymes, receptors, and ion channels.

Structural Biology: Employing techniques like X-ray crystallography and cryogenic electron microscopy (Cryo-EM) to solve the three-dimensional structures of the compound in complex with its biological targets. This would provide atomic-level insights into the binding mode and the key interactions driving affinity and specificity.

Biophysical Analysis: Using methods such as fluorescence spectroscopy and surface plasmon resonance to study the binding kinetics and thermodynamics of the compound with proteins like human serum albumin (HSA), which is crucial for understanding its pharmacokinetics. nih.gov Studies on other substituted benzoic acids have already demonstrated the feasibility and importance of such investigations. nih.govmdpi.com

These advanced mechanistic studies will be instrumental in elucidating the compound's mode of action and guiding the rational design of more potent and selective analogs.

Integration of Machine Learning and AI in Compound Design and Property Prediction

Key areas for integration include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing machine learning models to predict the biological activity and physicochemical properties (e.g., solubility, toxicity, membrane permeability) of hypothetical derivatives. chemengineerkey.com These models can learn from experimental data to identify key structural features that govern a desired property.

De Novo Drug Design: Using generative AI models to design novel molecules based on the this compound scaffold that are optimized for specific properties. These models can explore a much larger chemical space than traditional methods. youtube.com

Predictive Synthesis: AI tools could help predict viable synthetic routes for novel, complex derivatives, saving significant time and resources in the lab.

The application of AI can significantly reduce the number of compounds that need to be synthesized and tested, making the research and development process more efficient and cost-effective. nih.gov

Predicted PropertyPotential AI/ML ApplicationRationale
Biological Activity Classification & Regression ModelsPredict inhibition of specific targets (e.g., kinases, proteases) based on structural features.
Toxicity Deep Learning ModelsForecast potential toxicity by learning from large datasets of known toxic compounds. chemengineerkey.com
Solubility Graph Neural NetworksEstimate aqueous solubility, a critical parameter for drug development, directly from the molecular graph.
Chirality Recognition AI-driven Adsorption PredictionIdentify which stereoisomers of a chiral derivative might preferentially bind to a surface or a biological target. rsc.org

Exploration of Sustainable Synthesis and Degradation Methodologies

As environmental concerns grow, the development of green and sustainable chemical processes is paramount. Future research on this compound should prioritize eco-friendly approaches for both its synthesis and its eventual degradation.

Sustainable Synthesis: Current industrial syntheses of similar compounds often rely on harsh conditions or toxic reagents. google.comnih.gov Future avenues include:

Biocatalytic Synthesis: Engineering microorganisms or using isolated enzymes to produce the compound from renewable feedstocks like bio-based L-tyrosine, which has been successfully used to produce 4-hydroxybenzoic acid. nih.gov

Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability while minimizing waste.

Solvent Minimization: Developing synthetic routes in greener solvents or under solvent-free conditions.

Biodegradation: Chlorinated aromatic compounds can be persistent environmental pollutants. nih.gov Research is needed to understand and enhance the biodegradation of this compound.

Microbial Screening: Identifying naturally occurring microorganisms, such as Pseudomonas species, that can metabolize and mineralize the compound. nih.gov

Metabolic Pathway Elucidation: Mapping the specific enzymatic pathways involved in the breakdown of the compound. The degradation of chlorinated benzoic acids often proceeds via intermediates like chlorocatechols. researchgate.net

Genetic Engineering: Modifying microorganisms to enhance their degradation efficiency and tolerance to the compound and its byproducts. nih.gov

These green chemistry approaches will ensure that the lifecycle of the compound is managed responsibly, from creation to disposal.

Design of Next-Generation Materials Utilizing the Compound as a Building Block

The unique combination of functional groups on this compound makes it an attractive candidate as a building block, or monomer, for the synthesis of advanced materials. Its rigid aromatic core and multiple reactive sites (carboxyl, hydroxyl) allow for its incorporation into a variety of polymeric and crystalline structures.

Future research in this area could explore:

Liquid Crystalline Polymers: 4-Hydroxybenzoic acid is a known monomer for creating high-strength, temperature-resistant liquid crystalline polymers. nih.govnih.gov The specific substitutions on the title compound could be used to fine-tune the properties of such polymers, potentially leading to materials with tailored thermal stability, solubility, or optical characteristics.

Metal-Organic Frameworks (MOFs): The carboxylic acid group is an ideal linker for coordinating with metal ions to form MOFs. The other functional groups (chloro, hydroxyl, methyl) would decorate the pores of the MOF, imparting specific chemical properties for applications in gas storage, catalysis, or chemical sensing. AI-driven tools are already being developed to predict the properties of new MOF candidates. youtube.com

Functional Polymers: The hydroxyl and carboxyl groups can be readily modified to attach other functionalities or to serve as polymerization points for creating polyesters, polyamides, or polyethers with unique properties conferred by the chloro and methyl groups.

By leveraging this compound as a versatile building block, chemists can aim to create a new generation of smart materials with applications spanning electronics, separations, and specialty coatings.

Q & A

Q. What are the optimal methods for synthesizing 4-chloro-2-hydroxy-3-methylbenzoic acid in laboratory settings?

Methodological Answer: Synthesis typically involves halogenation and carboxylation of substituted salicylic acid derivatives. For example:

  • Halogenation : Chlorination of 2-hydroxy-3-methylbenzoic acid using reagents like Cl2 or SOCl2 under controlled conditions to ensure regioselectivity at the 4-position .
  • Carboxylation : Use of Friedel-Crafts acylation or Kolbe-Schmitt reaction to introduce the carboxylic acid group, followed by purification via recrystallization (common solvent: ethanol/water mixtures) .
    Key Validation : Monitor reaction progress via TLC and confirm purity using melting point analysis (mp ~172–173°C, as reported for structurally similar chloro-methylbenzoic acids) .

Q. How can solubility and stability issues be addressed during experimental handling?

Methodological Answer:

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or alkaline aqueous solutions (pH >10 due to deprotonation of the carboxylic acid group) .
  • Stability : Store under inert atmosphere (N2 or Ar) at 2–8°C to prevent degradation of the phenolic -OH group. Avoid prolonged exposure to light, as UV irradiation may induce photodechlorination .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : <sup>1</sup>H NMR (DMSO-d6) reveals peaks for aromatic protons (δ 6.8–7.5 ppm), -OH (δ 10–12 ppm), and methyl groups (δ 2.3–2.5 ppm) .
  • IR : Confirm functional groups via O-H stretch (~3200 cm<sup>−1</sup>), C=O stretch (~1680 cm<sup>−1</sup>), and C-Cl stretch (~750 cm<sup>−1</sup>) .
  • MS : High-resolution ESI-MS validates molecular weight (C8H7ClO3; [M-H]<sup>−</sup> at m/z 186.57) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsion angles. For example, the Cl–C4 bond length should align with typical C-Cl distances (~1.74 Å), while the methyl group at C3 adopts a planar geometry due to steric hindrance .
  • Challenge : Disorder in the hydroxyl or methyl groups may require twin refinement or alternative space group assignments.

Q. What computational tools predict feasible synthetic routes for novel derivatives?

Methodological Answer:

  • Retrosynthesis Software : AI-driven platforms (e.g., Template_relevance models) leverage databases like Reaxys and Pistachio to propose one-step modifications, such as sulfonation at the 5-position or esterification of the -COOH group .
  • Validation : Compare predicted <sup>13</sup>C NMR shifts (DFT calculations at B3LYP/6-31G* level) with experimental data to assess route viability .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Analysis : Standardize assay conditions (e.g., pH 7.4 for solubility, 37°C incubation) to minimize variability. For antimicrobial studies, use MIC (Minimum Inhibitory Concentration) assays with S. aureus and E. coli as model organisms .
  • Meta-Analysis : Cross-reference data from PubChem and EPA DSSTox to identify outliers or methodological discrepancies (e.g., differences in cell lines or solvent carriers) .

Q. What strategies mitigate hazards during large-scale synthesis?

Methodological Answer:

  • Engineering Controls : Use fume hoods with HEPA filters to capture airborne particulates. Monitor chloro-methyl byproducts (e.g., 4-chloro-2-methylphenoxyacetic acid) via GC-MS to ensure compliance with OSHA exposure limits .
  • Waste Management : Neutralize acidic waste with NaHCO3 before disposal. Contaminated glassware requires rinsing with 10% NaOH followed by ethanol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.